(Rac)-AF710B (Rac)-AF710B AF-710B is an agonist of sigma and M1 muscarinic receptors; AF710B is an enantiomer of AF710.
Brand Name: Vulcanchem
CAS No.: 1235733-73-9
VCID: VC0517387
InChI: InChI=1S/C20H27N3OS/c1-15-23(14-20(25-15)9-11-22(2)12-10-20)19(24)8-7-16-13-21-18-6-4-3-5-17(16)18/h3-6,13,15,21H,7-12,14H2,1-2H3
SMILES: CC1N(CC2(S1)CCN(CC2)C)C(=O)CCC3=CNC4=CC=CC=C43
Molecular Formula: C20H27N3OS
Molecular Weight: 357.5 g/mol

(Rac)-AF710B

CAS No.: 1235733-73-9

Cat. No.: VC0517387

Molecular Formula: C20H27N3OS

Molecular Weight: 357.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(Rac)-AF710B - 1235733-73-9

Specification

CAS No. 1235733-73-9
Molecular Formula C20H27N3OS
Molecular Weight 357.5 g/mol
IUPAC Name 1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]decan-3-yl)-3-(1H-indol-3-yl)propan-1-one
Standard InChI InChI=1S/C20H27N3OS/c1-15-23(14-20(25-15)9-11-22(2)12-10-20)19(24)8-7-16-13-21-18-6-4-3-5-17(16)18/h3-6,13,15,21H,7-12,14H2,1-2H3
Standard InChI Key XWMHYQATSBWUNT-UHFFFAOYSA-N
SMILES CC1N(CC2(S1)CCN(CC2)C)C(=O)CCC3=CNC4=CC=CC=C43
Canonical SMILES CC1N(CC2(S1)CCN(CC2)C)C(=O)CCC3=CNC4=CC=CC=C43
Appearance Solid powder

Introduction

Chemical Properties and Structure

(Rac)-AF710B possesses specific chemical characteristics that contribute to its pharmacological activity. The compound is identified by several key properties:

PropertyValue
CAS Number1235733-73-9
Molecular FormulaC20H27N3OS
Molecular Weight357.5 g/mol
IUPAC Name1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]decan-3-yl)-3-(1H-indol-3-yl)propan-1-one
Physical AppearanceSolid powder
SolubilitySoluble in DMSO
Storage ConditionsDry, dark, at 0-4°C (short term) or -20°C (long term)
Shelf Life>2 years if stored properly

The molecular structure of (Rac)-AF710B features a thia-diazaspiro system with an indole moiety connected via a propanoyl linkage. This structural arrangement is crucial for its interaction with target receptors and subsequent biological activity. The compound's chemical structure enables it to function as an allosteric modulator rather than competing directly with endogenous ligands at orthosteric binding sites .

Pharmacological Profile

(Rac)-AF710B demonstrates a distinctive pharmacological profile characterized by dual receptor activity:

Receptor Targeting

The compound exhibits high potency and selectivity as an allosteric agonist for both the M1 muscarinic acetylcholine receptor and the sigma-1 receptor . This dual targeting represents a novel approach in neuropharmacology, as most compounds typically target either muscarinic or sigma receptors exclusively .

Allosteric Modulation

As an allosteric modulator of the M1 muscarinic receptor, (Rac)-AF710B potentiates the binding and efficacy of endogenous agonists rather than directly activating the receptor at the orthosteric site . Research has demonstrated that very low concentrations of the compound significantly enhance the binding and efficacy of carbachol on M1 receptors, leading to amplified downstream signaling pathways including phosphorylation of ERK1/2 and CREB .

Dose-Response Characteristics

The compound demonstrates remarkable potency at low doses. Studies with the enantiomerically pure form have shown significant cognitive enhancement effects at doses ranging from 1 to 30 μg/kg when administered orally, indicating high potency and favorable pharmacokinetic properties .

Mechanism of Action

The therapeutic effects of (Rac)-AF710B derive from its complex mechanism of action involving multiple cellular pathways:

M1 Muscarinic Receptor Activation

Activation of M1 muscarinic receptors by (Rac)-AF710B leads to enhanced cholinergic neurotransmission, which is critical for cognitive functions including learning and memory . The M1 receptor activation influences multiple downstream signaling cascades that regulate synaptic plasticity and neuronal function .

Sigma-1 Receptor Mediated Effects

The compound's activity at sigma-1 receptors contributes to its neuroprotective properties by modulating calcium signaling, reducing oxidative stress, and enhancing cellular resilience . Sigma-1 receptor activation also plays a role in stabilizing synaptic structures that are critical for memory formation and retention.

Impact on Alzheimer's Disease Pathology

Research indicates that (Rac)-AF710B, through its enantiomerically pure form, influences multiple pathological features of Alzheimer's disease:

  • Reduces BACE1 activity, thereby decreasing amyloid-beta production

  • Inhibits GSK3β activity and p25/CDK5 signaling, which are implicated in tau hyperphosphorylation

  • Decreases neuroinflammatory markers, suggesting anti-inflammatory properties

  • Enhances clearance of amyloid-beta from cerebrospinal fluid

  • Increases levels of synaptic markers, supporting synaptic integrity and function

Preclinical Studies

Studies in Cell Models

In vitro studies have provided valuable insights into the cellular mechanisms and effects of (Rac)-AF710B:

The enantiomerically pure form of (Rac)-AF710B has demonstrated significant neuroprotective effects in neuronal cultures. At a concentration of 30 nM, it effectively rescued mushroom synapse loss in PS1-KI and APP-KI neuronal cultures through activation of M1 receptors and possible involvement of sigma-1 receptors . Comparatively, AF267B (another compound in the same series) required a higher concentration (1 μM) to show similar effects in PS1-KI models and was ineffective in APP-KI models, highlighting the superior potency of AF710B .

Studies in Animal Models

Multiple animal studies have evaluated the therapeutic potential of (Rac)-AF710B, primarily through its enantiomerically pure form:

Cognitive Enhancement

In rats with cognitive impairment induced by the M1 antagonist trihexyphenidyl, AF710B at doses of 1-30 μg/kg (administered orally) demonstrated potent cognitive enhancement effects in passive avoidance tests . These effects were attributed to the compound's ability to overcome the M1 receptor blockade and restore cholinergic signaling.

Effects in Transgenic Alzheimer's Disease Models

Studies in transgenic rat models of Alzheimer's disease have provided compelling evidence for the compound's disease-modifying properties:

Study ModelTreatment ProtocolKey Findings
McGill-R-Thy1-APP transgenic ratsAF710B (10 μg/kg) administered orally daily for 4.5 months- Reversed cognitive deficits associated with advanced Alzheimer-like amyloid neuropathology
- Reduced amyloid pathology
- Decreased markers of neuroinflammation
- Increased amyloid cerebrospinal fluid clearance
- Elevated levels of synaptic markers
- Effects maintained after 5-week treatment interruption
Female 3×Tg-AD miceAF710B (10 μg/kg) administered intraperitoneally daily for 2 months- Mitigated cognitive impairments in Morris water maze tests
- Decreased BACE1 and GSK3β activity
- Reduced p25/CDK5 levels
- Decreased neuroinflammation
- Reduced soluble and insoluble Aβ40, Aβ42, plaques
- Attenuated tau pathologies

These studies collectively demonstrate that AF710B, the enantiomerically pure form of (Rac)-AF710B, exhibits significant disease-modifying properties in animal models of Alzheimer's disease, affecting both cognitive function and underlying pathology .

Comparative Analysis with Related Compounds

(Rac)-AF710B belongs to a series of compounds developed for targeting muscarinic receptors, known as the "AF series." Previous compounds in this series include AF102B, AF267B, and AF292, which are selective M1 muscarinic orthosteric agonists designed as cognitive enhancers and potential disease modifiers .

Comparison with Previous AF Series Compounds

A direct comparison between AF710B (the enantiomerically pure form of (Rac)-AF710B) and AF267B (an earlier compound in the series) in neuronal culture models demonstrated the superior potency of AF710B. While AF267B required a concentration of 1 μM to show effects in PS1-KI models and was ineffective in APP-KI models, AF710B demonstrated efficacy at just 30 nM in both models . This represents more than a 30-fold increase in potency, highlighting the significant pharmacological advancement achieved with the development of AF710B.

Distinguishing Features

Several key features distinguish (Rac)-AF710B from related compounds:

  • Dual targeting of both M1 muscarinic and sigma-1 receptors, while earlier compounds primarily targeted M1 receptors .

  • Allosteric rather than orthosteric modulation of M1 receptors, potentially offering enhanced selectivity and safety .

  • Greater potency, allowing for efficacy at substantially lower doses .

  • More comprehensive effects on Alzheimer's disease pathology, addressing amyloid accumulation, tau hyperphosphorylation, neuroinflammation, and synaptic dysfunction simultaneously .

Current Research Status and Future Directions

The development and investigation of (Rac)-AF710B and its enantiomerically pure form represent an ongoing area of research with several important considerations for future directions:

Current Status

Current research on (Rac)-AF710B remains primarily at the preclinical stage, with extensive studies in cell culture models and animal models of Alzheimer's disease . The compound has demonstrated promising efficacy and safety profiles in these models, supporting its potential advancement to clinical investigation.

Future Research Directions

Several key areas warrant further investigation:

  • Clinical trials to assess safety, tolerability, pharmacokinetics, and preliminary efficacy in human subjects with Alzheimer's disease.

  • Expanded mechanistic studies to fully elucidate the molecular pathways involved in the compound's disease-modifying effects.

  • Investigation of potential applications beyond Alzheimer's disease, potentially including other neurodegenerative disorders or conditions involving cholinergic dysfunction.

  • Optimization of dosing regimens and delivery methods to maximize therapeutic efficacy while minimizing potential side effects.

  • Comparative studies with current standard-of-care treatments for Alzheimer's disease to assess relative efficacy and safety.

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